5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
This compound is a chemical compound that has attracted interest for experimental and research use12. However, specific details about its applications or functions are not readily available in the literature.
Synthesis Analysis
Unfortunately, specific synthesis methods for this compound are not readily available in the literature. However, related compounds have been synthesized using various methods3. For instance, carvedilol, an adrenergic antagonist drug, has been synthesized using a novel design that improved the yield3.Molecular Structure Analysis
The molecular structure of this compound is unique, as indicated by its IUPAC name: 4-ethyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol4. However, detailed structural analysis or studies on this compound are not readily available in the literature.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not readily available in the literature. However, related compounds have been involved in various chemical reactions56.Physical And Chemical Properties Analysis
The compound has a molecular weight of 279.36 g/mol4. It is a solid at room temperature4. However, more detailed physical and chemical properties are not readily available in the literature.Scientific Research Applications
Molecular Stability and Docking Studies
- Research on benzimidazole derivatives bearing 1,2,4-triazole has explored their molecular stabilities, conformational analyses, and potential as EGFR inhibitors in anti-cancer applications. These studies utilize density functional theory and molecular docking to highlight the anti-cancer properties of these compounds, suggesting that similar derivatives could have pharmacological significance (Karayel, 2021).
Synthesis and Antimicrobial Activity
- Schiff base ligands derived from imino-4-methoxyphenol thiazole have been synthesized and characterized for their antimicrobial properties. This suggests a potential avenue for the synthesis of related compounds with antimicrobial applications (Vinusha et al., 2015).
Novel Syntheses and Derivative Analysis
- Studies have also covered the synthesis of novel triazolothiadiazolium and triazolotriazolium salts, providing insights into methods for creating structurally complex derivatives from triazole-thiol precursors. These synthetic pathways could be relevant for creating diverse derivatives with varied scientific applications (Nikpour & Motamedi, 2015).
Chemical Characterization and Applications
- The characterization of novel compounds, such as 4-(((4-ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6-methoxycoumarin, via experimental and theoretical methods, suggests a broader interest in triazole derivatives for their physicochemical properties and potential applications in materials science or as bioactive molecules (Sarac, 2020).
Pharmacological Studies
- Triazole derivatives have been synthesized and evaluated for urease and anti-proliferative activities, indicating the utility of this class of compounds in drug development and pharmacological research. Such studies underscore the potential biomedical applications of triazole derivatives in addressing various health conditions (Ali et al., 2022).
Safety And Hazards
The safety data sheet for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation4. However, more detailed safety and hazard information is not readily available in the literature.
Future Directions
The future directions for this compound are not readily available in the literature. However, given its unique structure, it may have potential for further research and development126.
Please note that this analysis is based on the information currently available and may not be comprehensive. Further research may provide more detailed information about this compound.
properties
IUPAC Name |
3-[1-(4-methoxyphenoxy)ethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8(11-13-14-12(18)15(11)2)17-10-6-4-9(16-3)5-7-10/h4-8H,1-3H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPYREFQJBISPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C)OC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402112 |
Source
|
Record name | 5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
669737-44-4 |
Source
|
Record name | 5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10402112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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